molecular formula C10H6N2OS B12086900 6-Benzothiazolecarbonitrile, 2-acetyl-

6-Benzothiazolecarbonitrile, 2-acetyl-

Katalognummer: B12086900
Molekulargewicht: 202.23 g/mol
InChI-Schlüssel: HOFSFPNHLKFJNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzothiazolecarbonitrile,2-acetyl-(9CI) is a chemical compound with the molecular formula C10H6N2OS. It is known for its unique structure, which includes a benzothiazole ring fused with a nitrile and an acetyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzothiazolecarbonitrile,2-acetyl-(9CI) typically involves the reaction of 2-aminobenzothiazole with acetic anhydride and a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 6-Benzothiazolecarbonitrile,2-acetyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

6-Benzothiazolecarbonitrile,2-acetyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Benzothiazolecarbonitrile,2-acetyl-(9CI) has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Benzothiazolecarbonitrile,2-acetyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Benzothiazolecarbonitrile,2-acetyl-(9CI) is unique due to the presence of both the nitrile and acetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .

Eigenschaften

Molekularformel

C10H6N2OS

Molekulargewicht

202.23 g/mol

IUPAC-Name

2-acetyl-1,3-benzothiazole-6-carbonitrile

InChI

InChI=1S/C10H6N2OS/c1-6(13)10-12-8-3-2-7(5-11)4-9(8)14-10/h2-4H,1H3

InChI-Schlüssel

HOFSFPNHLKFJNQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC2=C(S1)C=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.